4-N-cyclopentylbenzene-1,4-disulfonamide
Description
4-N-Cyclopentylbenzene-1,4-disulfonamide is a sulfonamide derivative featuring a central benzene ring substituted with two sulfonamide groups at the 1,4-positions, where one sulfonamide nitrogen is further modified with a cyclopentyl group. The cyclopentyl substituent likely enhances lipophilicity and steric bulk, influencing binding affinity and metabolic stability compared to simpler alkyl or aryl derivatives.
Properties
IUPAC Name |
4-N-cyclopentylbenzene-1,4-disulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S2/c12-18(14,15)10-5-7-11(8-6-10)19(16,17)13-9-3-1-2-4-9/h5-9,13H,1-4H2,(H2,12,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHQTZZJGGQXJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-cyclopentylbenzene-1,4-disulfonamide typically involves the sulfonation of benzene derivatives followed by the introduction of the cyclopentyl group. One common method involves the reaction of benzene-1,4-disulfonyl chloride with cyclopentylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of 4-N-cyclopentylbenzene-1,4-disulfonamide may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-N-cyclopentylbenzene-1,4-disulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide groups can be
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Bulky groups (e.g., indole, chlorobenzyl) enhance target selectivity but may reduce solubility. For instance, Indisulam’s chloroindole group mediates binding to the DCAF15 E3 ligase, critical for its anticancer activity .
- Synthesis : Pyridine or DMF is commonly used as a base to absorb HCl generated during sulfonamide bond formation .
Physicochemical and Conformational Properties
- Crystal Packing : Derivatives like P20 adopt an L-shaped conformation stabilized by intramolecular N–H···N hydrogen bonds, as confirmed by X-ray crystallography . This conformation persists in solution (CPCM model) and influences solubility .
- Lipophilicity : Cyclopentyl and aromatic substituents increase logP values, enhancing membrane permeability but requiring formulation optimization for bioavailability.
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